PKC Inhibitory Potency: D,L-erythro-Dihydrosphingosine (2-Aminooctadecane-1,3-diol) vs. Safingol (L-threo isomer)
The D,L-erythro form of 2-Aminooctadecane-1,3-diol (CAS 13552-09-5) exhibits a significantly lower IC50 for PKC inhibition (2-4 µM) compared to its L-threo diastereomer, safingol, which shows IC50 values ranging from 24-40 µM depending on the assay system . This demonstrates that stereochemistry is a critical determinant of PKC inhibitory activity.
| Evidence Dimension | Protein Kinase C (PKC) inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 2-4 µM (D,L-erythro-dihydrosphingosine) |
| Comparator Or Baseline | Safingol (L-threo-dihydrosphingosine): IC50 = 24 µM (PKC regulatory domain) ; IC50 = 37.5-40 µM (rat brain PKC, human PKCα) |
| Quantified Difference | 6-fold to 10-fold higher potency for the erythro form |
| Conditions | In vitro enzymatic assays; purified rat brain PKC and human PKCα |
Why This Matters
For researchers investigating PKC-mediated signaling pathways, selecting the erythro form of 2-Aminooctadecane-1,3-diol provides a more potent tool compound, enabling lower working concentrations and potentially reducing off-target effects.
